molecular formula C18H26FN3O2 B2442199 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034590-73-1

1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2442199
CAS RN: 2034590-73-1
M. Wt: 335.423
InChI Key: GIGUQSDWULUVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as TAK-659 and belongs to the class of urea-based compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea involves the inhibition of kinase activity by binding to the ATP-binding pocket of the kinase. This binding prevents the kinase from phosphorylating its downstream targets, thereby inhibiting the signaling pathway. The inhibition of these pathways has been shown to have therapeutic potential in the treatment of several diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent inhibitory activity against several kinases, including BTK, JAK, and FLT3. In vivo studies have shown that this compound has significant anti-tumor activity in several preclinical models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea in lab experiments include its potent inhibitory activity against several kinases, its ability to inhibit signaling pathways involved in the development and progression of several diseases, and its significant anti-tumor activity in preclinical models of cancer. The limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.

Future Directions

The future directions for research on 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea include the development of more efficient and cost-effective synthesis methods, the identification of new targets for this compound, and the evaluation of its therapeutic potential in clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity. Overall, the potential applications of 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea in drug discovery and development make it a promising candidate for future research.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea involves the reaction of 2-fluoroaniline and 4-piperidinemethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with isocyanate to yield the final compound. This method of synthesis has been reported in several research articles and has been shown to yield the compound in high purity and yield.

Scientific Research Applications

1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to have potent inhibitory activity against several kinases, including BTK, JAK, and FLT3. These kinases are involved in various signaling pathways that play a crucial role in the development and progression of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c19-16-3-1-2-4-17(16)21-18(23)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGUQSDWULUVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

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